![molecular formula C18H23N3O4S B2645486 tert-butyl N-(3-{[4-(1,3-thiazol-2-yloxy)phenyl]formamido}propyl)carbamate CAS No. 1904312-25-9](/img/structure/B2645486.png)
tert-butyl N-(3-{[4-(1,3-thiazol-2-yloxy)phenyl]formamido}propyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a protected amine . It is used in the preparation of isobaric mix solution for use in post-column infusion experiment during single-stage orbitrap mass spectrometric analysis .
Synthesis Analysis
The synthesis of similar compounds involves the use of 1,4-butanediamine, which is dissolved in dichloromethane. N,N-diisopropylethylamine (DIEA) is added to the system and stirred evenly. The reaction continues for 12 hours after the addition of di-tert-butyl dicarbonate in dichloromethane solution. The final reaction liquid is extracted with dichloromethane three times, washed with water three times, and dried, filtered, and the dichloromethane is removed by rotary evaporation .Molecular Structure Analysis
The molecular structure of similar compounds can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Tert-Butyl carbamate was used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular weight of 117.1463 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Versatile Building Blocks : tert-Butyl phenylazocarboxylates, related to the query compound, serve as versatile building blocks in synthetic organic chemistry. They facilitate nucleophilic substitutions and radical reactions, enabling the generation of aryl radicals under certain conditions, which are crucial in various synthetic pathways (Jasch, Höfling, & Heinrich, 2012).
Building Blocks in Organic Synthesis : tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, closely related to the query compound, are identified as N-(Boc)-protected nitrones in reactions with organometallics. This discovery highlights their potential as fundamental building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Preparation of N-Hydroxylamines : A study on the addition of carbamoyl anions to N-tert-butyl nitrones (related to the query compound) reveals a direct route to α-(N-hydroxy)amino amides, showing its significance in synthetic chemistry (Reeves, Lorenc, Camara, Li, Lee, Busacca, & Senanayake, 2014).
Materials Science and Photophysical Properties
Excited-State Intramolecular Proton Transfer (ESIPT) Compounds : In a study on HBT-based ESIPT compounds, N,N'-di[3-Hydroxy-4-(2'-benzothiazole)phenyl]5-tert-butyl-isophthalic amide demonstrates aggregation-induced emission enhancement, a property valuable in material sciences and photonics (Qian, Li, Zhang, Wang, Wang, Xu, Li, Li, & Yang, 2007).
Electrochromic Aramids : Research on visible and near-infrared electrochromic aramids with main-chain triphenylamine and pendent 3,6-bis(tert-butyl)carbazole units shows their potential application in smart windows and display technologies due to their reversible electrochemical oxidation and color change properties (Hsiao, Wang, & Liao, 2014).
Organic Light Emitting Diodes (OLEDs) : A study on thiazolo[5,4-d]thiazole ESIPT systems, using compounds like 2,2′-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(4-tert-butylphenol), explores their application in white organic light emitting diodes (WOLEDs), indicating their potential in advanced lighting and display technologies (Zhang, Chen, Hung, Tang, Hsu, Chen, Meng, & Chou, 2016).
Propriétés
IUPAC Name |
tert-butyl N-[3-[[4-(1,3-thiazol-2-yloxy)benzoyl]amino]propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-18(2,3)25-16(23)20-10-4-9-19-15(22)13-5-7-14(8-6-13)24-17-21-11-12-26-17/h5-8,11-12H,4,9-10H2,1-3H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYJTQCXYSOMHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC(=O)C1=CC=C(C=C1)OC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
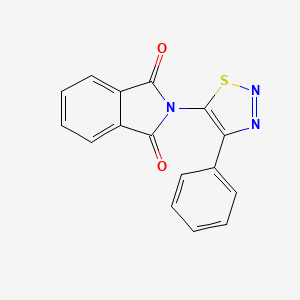
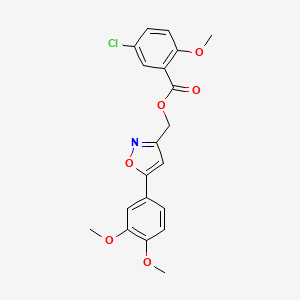
![2-((6-benzyl-8-chloro-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2645406.png)
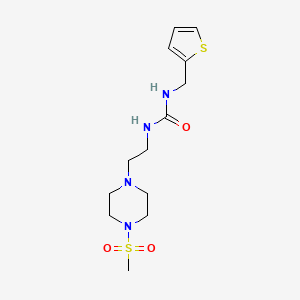
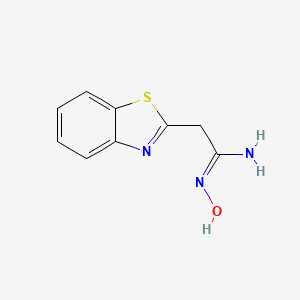
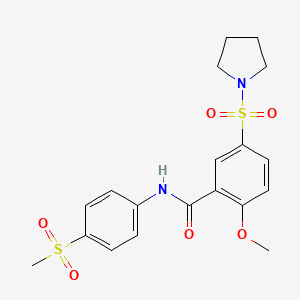
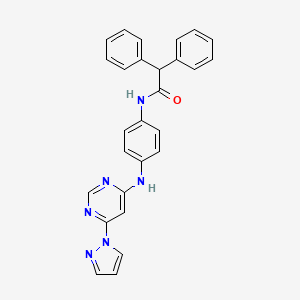



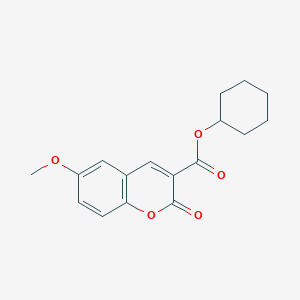
![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2645421.png)
![2-(((9H-Fluoren-9-Yl)Methoxy)Carbonyl)-8-(Tert-Butoxycarbonyl)-2,8-Diazaspiro[4.5]Decane-4-Carboxylic Acid](/img/structure/B2645422.png)
![5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine](/img/structure/B2645424.png)
